Product packaging for 9-(Hexyloxy)anthracene(Cat. No.:CAS No. 112607-82-6)

9-(Hexyloxy)anthracene

Cat. No.: B14291821
CAS No.: 112607-82-6
M. Wt: 278.4 g/mol
InChI Key: WNYBWKDMJPOMTJ-UHFFFAOYSA-N
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Description

Fundamental Principles of Polycyclic Aromatic Hydrocarbons in Optoelectronic Applications

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. Their defining feature is a delocalized π-electron system, which is responsible for their characteristic optical and electronic properties. mun.carsc.org This extended conjugation allows for efficient absorption and emission of light, making them ideal candidates for optoelectronic applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.organr.frfrontiersin.org

The electronic behavior of PAHs can be finely tuned by modifying their molecular structure, such as by introducing various functional groups. rsc.orgresearchgate.net This "molecular engineering" allows for the tailoring of properties like the HOMO-LUMO energy gap, which in turn influences the material's color of emission and its charge-carrying capabilities. anr.frresearchgate.net The ability to control these properties at a molecular level is a key advantage of using PAHs in the design of advanced materials. anr.fr

Structural and Electronic Significance of the Anthracene (B1667546) Chromophore

The anthracene chromophore, consisting of three linearly fused benzene (B151609) rings, is a cornerstone in the development of photochemically active and light-emitting materials. rroij.com Its rigid and planar structure facilitates strong π-π stacking interactions in the solid state, which is crucial for efficient charge transport in electronic devices. frontiersin.org

A key characteristic of the anthracene core is its well-defined vibronic structure in the electronic absorption spectrum, typically found in the 300-400 nm region. rroij.com Unsubstituted anthracene exhibits a fluorescence quantum yield of about 30%. rsc.org However, this can be significantly enhanced by substitutions at the 9 and 10 positions. rsc.org These substitutions can also prevent the photodimerization that anthracene is known to undergo, thereby improving the material's stability. rsc.org The large singlet excited state energy of the anthracene chromophore also makes it suitable for initiating photoreactions. rroij.com

Contextualizing 9-(Hexyloxy)anthracene within Functionalized Anthracene Architectures

The introduction of an alkoxy group, such as a hexyloxy group, at the 9-position of the anthracene core significantly modifies its properties. The hexyloxy group is an electron-donating substituent, which can influence the electronic and photophysical characteristics of the anthracene molecule. researchgate.netoup.com This functionalization can lead to changes in the molecule's solubility, crystal packing, and emission properties. rsc.orgrsc.org

Specifically, the presence of a hexyloxy group can enhance the fluorescence quantum yield and shift the emission wavelength. The synthesis of 9-alkoxyanthracenes is a subject of interest, with methods developed for their efficient preparation. rsc.orgresearchgate.net The study of related compounds, such as 2,3-bis(n-hexyloxy)anthracene, has provided insights into how alkoxy chains influence molecular organization and crystal structure. rsc.org These structural modifications are critical for controlling the bulk properties of materials and tailoring them for specific applications in fields like organic electronics and sensing. acs.orgresearchgate.net

The table below summarizes some of the key properties of anthracene and its derivatives, illustrating the impact of functionalization.

CompoundKey PropertiesPotential Applications
Anthracene Parent polycyclic aromatic hydrocarbon, exhibits characteristic UV absorption and fluorescence. rroij.comBuilding block for dyes, scintillators, and organic semiconductors. rroij.commdpi.com
9,10-Diphenylanthracene High fluorescence quantum yield, enhanced stability. rsc.orgBlue light emitter in OLEDs. beilstein-journals.org
This compound Modified electronic properties due to the electron-donating hexyloxy group. researchgate.netComponent in functional materials for electronics and sensors. rsc.orgqub.ac.uk
2,3-Bis(n-hexyloxy)anthracene Exhibits unique crystal packing and self-assembly properties. rsc.orgGelling agent and component in supramolecular materials. beilstein-journals.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O B14291821 9-(Hexyloxy)anthracene CAS No. 112607-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112607-82-6

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

9-hexoxyanthracene

InChI

InChI=1S/C20H22O/c1-2-3-4-9-14-21-20-18-12-7-5-10-16(18)15-17-11-6-8-13-19(17)20/h5-8,10-13,15H,2-4,9,14H2,1H3

InChI Key

WNYBWKDMJPOMTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 Hexyloxy Anthracene and Its Functional Analogues

Strategic Functionalization at the Anthracene (B1667546) 9-Position

The 9-position of anthracene is a key site for chemical reactions due to its high electron density. quora.com This makes it the preferred location for electrophilic substitution, a fundamental process in the synthesis of many anthracene derivatives. wordpress.comwikipedia.orgnumberanalytics.comcsjmu.ac.in

To prepare for the introduction of the hexyloxy group, a precursor molecule is often synthesized. This typically involves electrophilic substitution reactions where an electrophile replaces a hydrogen atom on the anthracene ring. numberanalytics.com Halogenation, specifically bromination, is a common method to create a reactive site at the 9-position. wikipedia.orgchemcess.com

One established method for synthesizing a key precursor, 9-bromoanthracene (B49045), involves the reaction of anthracene with N-bromosuccinimide (NBS) in a solvent like chloroform. rsc.org This reaction is typically carried out away from light to prevent unwanted side reactions. rsc.org The resulting 9-bromoanthracene serves as an excellent starting material for subsequent etherification. guidechem.comjksus.org

Another important precursor is anthrone, a ketone derivative of anthracene. wikipedia.org Anthrone can be synthesized through the reduction of anthraquinone (B42736) using various reducing agents like tin and hydrochloric acid or through the cyclization of o-benzylbenzoic acid. wikipedia.orgorgsyn.org Anthrone exists in tautomeric equilibrium with its enol form, 9-anthranol (also known as anthracen-9-ol), with the keto form being more stable in aqueous solutions. wikipedia.orgnih.gov This tautomerism is a critical aspect of its reactivity.

PrecursorSynthesis MethodKey Reagents
9-BromoanthraceneHalogenation of anthraceneN-bromosuccinimide (NBS), Chloroform
AnthroneReduction of anthraquinoneTin, Hydrochloric Acid
AnthroneCyclizationo-benzylbenzoic acid, Hydrogen fluoride

The introduction of the hexyloxy group at the C9 position is most commonly achieved through a Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.com This reaction involves the nucleophilic substitution of a halide (typically bromide from 9-bromoanthracene) by an alkoxide. In this case, sodium hexyloxide, formed by reacting 1-hexanol (B41254) with a strong base like sodium hydride, would act as the nucleophile.

Alternatively, 9-anthranol, the enol tautomer of anthrone, can be directly alkylated to form the ether. The hydroxyl group of 9-anthranol can be deprotonated with a base to form an anthroxide ion, which then reacts with an alkyl halide, such as 1-bromohexane, to yield 9-(hexyloxy)anthracene. This method provides a direct route from a readily available precursor.

Advanced Coupling and Cycloaddition Techniques in Anthracene Synthesis

Beyond direct functionalization, more complex anthracene derivatives can be synthesized using advanced organic reactions, which can also be applied to create functional analogues of this compound.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and extending the conjugated π-system of the anthracene core. For instance, 9-bromoanthracene can undergo a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst to introduce an aryl group at the 9-position. rsc.orgnih.gov Similarly, Sonogashira and Heck couplings can be employed to attach alkyne and alkene functionalities, respectively. These methods are crucial for synthesizing materials with tailored electronic and photophysical properties.

The Diels-Alder reaction, a [4+2] cycloaddition, offers a method for constructing the anthracene framework itself or for adding further complexity to existing anthracene derivatives. wordpress.comjksus.org Anthracene can act as a diene, reacting with various dienophiles at its 9 and 10 positions. chemcess.comresearchgate.net This approach is particularly useful for creating bicyclic structures fused to the anthracene core. While not a direct route to this compound, it highlights the versatility of anthracene in constructing complex molecular architectures.

Spectroscopic and Chromatographic Validation of Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its intermediates must be confirmed through rigorous analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise structure of the synthesized compounds. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. rsc.org

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For example, the disappearance of the O-H stretch from 9-anthranol and the appearance of C-O-C stretching vibrations would indicate successful etherification. nih.gov

UV-Visible (UV-Vis) spectroscopy characterizes the electronic absorption properties of the anthracene derivatives, which are often fluorescent. nih.gov

Mass Spectrometry (MS) confirms the molecular weight of the synthesized compounds, providing crucial evidence of their identity. rsc.org

Chromatographic Methods:

Thin-Layer Chromatography (TLC) is used to monitor the progress of a reaction and to get a preliminary assessment of product purity. chemicalbook.com

Column chromatography is a standard purification technique used to separate the desired product from unreacted starting materials and byproducts. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile compounds and provides both separation and structural information. researchgate.net

By employing these analytical methods, chemists can ensure the purity and verify the chemical structure of this compound and its precursors, which is critical for any subsequent application or study.

Comprehensive Photophysical Characterization of 9 Hexyloxy Anthracene Systems

Electronic Spectroscopy: Absorption and Emission Profiles

The electronic spectroscopy of 9-substituted anthracenes is characterized by well-defined absorption and emission bands in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions are primarily of a π-π* nature, localized on the anthracene (B1667546) core. The substitution at the 9-position can modulate these properties through electronic and steric effects.

Quantitative UV-Visible Absorption Spectroscopy: Vibronic Structure and Extinction Coefficients

The UV-Visible absorption spectrum of 9-substituted anthracenes, such as 9-methylanthracene (B110197), in non-polar solvents like cyclohexane (B81311), exhibits a characteristic vibronic structure. This fine structure arises from the coupling of the electronic transition to various vibrational modes of the molecule. The absorption spectrum is dominated by the S₀ → S₁ transition, which shows several distinct peaks.

The absorption maxima for 9-methylanthracene in the gas phase have been identified at approximately 375 nm, 356 nm, and 338 nm. nih.gov In solution, these bands are expected to be slightly red-shifted due to solvent-solute interactions. For anthracene in cyclohexane, the molar extinction coefficient (ε) at its absorption maximum of 356.2 nm is approximately 9,700 M⁻¹cm⁻¹. omlc.org It is anticipated that 9-(hexyloxy)anthracene would exhibit a similar absorption profile with comparable extinction coefficients.

Table 1: UV-Visible Absorption Data for 9-Methylanthracene (as a proxy for this compound)

Wavelength (λ_max) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
~375Data not availableGas Phase
~356~9,700 (estimated based on anthracene)Cyclohexane
~338Data not availableGas Phase

Fluorescence and Phosphorescence Emission Dynamics: Wavelength Maxima and Stokes Shifts

Upon excitation into its absorption bands, this compound is expected to exhibit strong fluorescence. The fluorescence spectrum of 9-methylanthracene in cyclohexane shows a well-defined vibronic structure, mirroring the absorption spectrum. The most intense emission peak for 9-methylanthracene is observed at approximately 413 nm. escholarship.org

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter that describes the energy loss due to relaxation in the excited state. For 9-methylanthracene, with an absorption maximum around 375 nm and an emission maximum at 413 nm, the Stokes shift is approximately 38 nm.

Phosphorescence, the emission from the triplet excited state, is generally weak for anthracene derivatives at room temperature in fluid solutions due to efficient non-radiative decay pathways and quenching by molecular oxygen.

Table 2: Fluorescence Emission Data for 9-Methylanthracene (as a proxy for this compound)

ParameterValueSolvent
Fluorescence Emission Maximum (λ_em)~413 nmCyclohexane
Stokes Shift~38 nmCyclohexane

Determination of Fluorescence Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For anthracene in cyclohexane, the fluorescence quantum yield is reported to be 0.36. omlc.org Substitution at the 9-position with an alkyl group, such as in 9-methylanthracene, is known to influence the quantum yield. Studies have shown that the fluorescence lifetime of 9-methylanthracene is dependent on factors such as solvent viscosity and temperature. acs.org

The radiative lifetime (τ_r) is the lifetime of the excited state if fluorescence were the only decay pathway. It is inversely proportional to the rate of fluorescence. The actual measured fluorescence lifetime (τ_f) is often shorter than the radiative lifetime due to competing non-radiative decay processes. The relationship between these parameters is given by Φ_f = τ_f / τ_r. While specific values for this compound are not available, the fluorescence lifetime of 9-methylanthracene has been studied, indicating a complex decay behavior. acs.org

Table 3: Fluorescence Quantum Yield and Lifetime Data

CompoundFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f)Solvent
Anthracene0.36~5 nsCyclohexane
9-MethylanthraceneData not availableDependent on conditionsVarious

Excited State Processes and Deactivation Pathways

Following photoexcitation, the singlet excited state (S₁) of this compound can undergo several deactivation processes, including fluorescence, internal conversion to the ground state (S₀), and intersystem crossing to the triplet manifold (T₁).

Characterization of Singlet (S₁) and Triplet (T₁) Excited States

The first electronically excited singlet state (S₁) of 9-substituted anthracenes is a π-π* state. The energy of the S₁ state can be estimated from the onset of the absorption spectrum. For 9-methylanthracene, the 0-0 transition is observed at approximately 26,666 cm⁻¹ (375 nm). nih.gov

The lowest triplet state (T₁) is also of a π-π* character. The energy of the T₁ state for anthracene is approximately 1.85 eV (14,900 cm⁻¹). mdpi.com Computational studies on substituted diphenylanthracenes suggest that the T₁ energy level is primarily localized on the anthracene core and is in the range of 1.64-1.65 eV. mdpi.com The triplet lifetime of anthracene derivatives can be on the order of milliseconds in the absence of quenchers. osti.gov

Table 4: Excited State Energy Levels

StateEnergy (eV)Energy (cm⁻¹)
S₁ (9-Methylanthracene)~3.31~26,666
T₁ (Anthracene derivatives)~1.65 - 1.85~13,300 - 14,900

Investigation of Intersystem Crossing (ISC) and Internal Conversion (IC) Rates

Intersystem crossing (ISC) is the non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of this process is described by the intersystem crossing quantum yield (Φ_ISC). For many aromatic hydrocarbons, including anthracene, ISC is a significant deactivation pathway for the S₁ state. The rate of intersystem crossing (k_ISC) is a key parameter in determining the population of the triplet state.

Internal conversion (IC) is the non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀). For many fluorescent molecules, the rate of internal conversion (k_IC) from the S₁ state is relatively slow compared to fluorescence and intersystem crossing, especially for rigid aromatic systems.

The fluorescence quantum yield is related to the rates of these processes by the equation: Φ_f = k_f / (k_f + k_IC + k_ISC), where k_f is the rate of fluorescence. While specific rates for this compound are not available, theoretical methods are being developed to calculate these rates for various organic molecules. rsc.orgrsc.org

Understanding Non-Radiative Decay Mechanisms and Vibrational Relaxation

Vibrational relaxation is another critical non-radiative process where an excited molecule loses excess vibrational energy to its surroundings, typically the solvent, and relaxes to the lowest vibrational level of the excited electronic state. fiveable.me This process is extremely fast, occurring on the picosecond timescale. fiveable.me For anthracene and its derivatives, the driving force for internal conversions and vibrational relaxations often originates from the anthracenylene group itself. rsc.org The coupling between electronic states and vibrational modes, known as vibronic coupling, plays a significant role in mediating these non-radiative transitions. rsc.orgresearchgate.net

Studies on various anthracene derivatives have shown that substituents can significantly influence the rates of non-radiative decay. chalmers.se For instance, the introduction of bulky groups can induce torsional distortion in the excited state, which can, in turn, affect the vibronic coupling and the efficiency of non-radiative pathways. rsc.org The flexibility of the hexyloxy chain in this compound could potentially contribute to vibrational modes that facilitate non-radiative decay. The surrounding solvent also plays a role by influencing the energy gap between electronic states and by mediating the dissipation of vibrational energy. fiveable.menih.gov

ParameterDescriptionTypical Timescale
Internal Conversion A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 → S0).10⁻¹² to 10⁻⁹ s
Intersystem Crossing A non-radiative transition between electronic states of different spin multiplicity (e.g., S1 → T1).10⁻¹⁰ to 10⁻⁸ s
Vibrational Relaxation The loss of excess vibrational energy within the same electronic state.10⁻¹² to 10⁻¹⁰ s

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a photophysical process that can occur in molecules containing both an electron-donating and an electron-accepting moiety linked by a conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state with a large dipole moment. In the case of this compound, the anthracene core can act as the chromophore, and the hexyloxy group (-OC₆H₁₃) can be considered a weak electron-donating group.

While the hexyloxy group is not a strong donor, its interaction with the anthracene π-system can induce a degree of charge transfer character in the excited state. The extent of this ICT is highly dependent on the molecular geometry and the polarity of the surrounding medium. rsc.org In polar solvents, the polar ICT state is stabilized, which can lead to a red-shift in the fluorescence emission spectrum. rsc.org

The dynamics of ICT processes in related anthracene derivatives have been extensively studied. researchgate.netjst.go.jp For efficient ICT to occur, a conformational change in the excited state is often required to facilitate the full charge separation. researchgate.net In donor-acceptor systems based on anthracene, the geometry is often twisted, and the degree of this twist can significantly impact the ICT process. rsc.org

Solid-State Photophysics: Aggregation-Induced Emission (AIE) and Exciton (B1674681) Behavior

In the solid state, the photophysical properties of anthracene derivatives can be markedly different from those in solution due to intermolecular interactions. uq.edu.au Many planar aromatic molecules like anthracene tend to form π-π stacks in the solid state, which often leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org However, certain non-planar or sterically hindered anthracene derivatives can exhibit the opposite effect, known as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. rsc.orgmdpi.com

The AIE phenomenon in anthracene derivatives is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org For this compound, the flexible hexyloxy chain might influence the solid-state packing and the extent of π-π stacking, potentially impacting its solid-state emission properties. The introduction of bulky substituents at the 9 and 10 positions of anthracene is a common strategy to induce AIE by preventing close packing. beilstein-journals.org

In crystalline organic solids like anthracene, the excited states are often described as excitons, which are delocalized electronic excitations that can migrate through the crystal. researchgate.net The interaction between neighboring molecules leads to the splitting of excited state energy levels, forming exciton bands. researchgate.net The nature of these excitons (e.g., singlet or triplet) and their dynamics are critical in determining the solid-state optical and electronic properties. researchgate.net The photophysics of thin films of anthracene derivatives can be dominated by emission from excimer-like traps, which are excited-state dimers formed between adjacent molecules. uq.edu.au

PhenomenonDescriptionConsequence for this compound
Aggregation-Caused Quenching (ACQ) Fluorescence quenching in the solid state due to strong π-π stacking.Potential for reduced solid-state emission if significant π-stacking occurs.
Aggregation-Induced Emission (AIE) Fluorescence enhancement in the solid state due to restricted intramolecular motion.Could be observed if the hexyloxy group sufficiently hinders π-stacking.
Exciton Formation Delocalized excited states in the crystalline solid.Influences energy transport and emission characteristics in the solid state.

Solvent-Dependent Photophysical Properties (Solvatochromism)

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of a molecule's absorption or emission spectra as a function of the solvent polarity. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. nih.gov For molecules that exhibit a significant change in their dipole moment upon excitation, such as those undergoing intramolecular charge transfer, a pronounced solvatochromic shift is often observed. rsc.org

In the case of this compound, the hexyloxy group imparts a slight electron-donating character, which can lead to an increase in the dipole moment upon excitation. As a result, in more polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift can provide insights into the change in dipole moment upon excitation and the degree of charge transfer character in the excited state.

The following table illustrates the expected trend in the emission maximum of this compound in solvents of varying polarity.

SolventDielectric Constant (ε)Expected Emission Maximum (λₑₘ)
n-Hexane1.88Shorter Wavelength (Blue-shifted)
Toluene2.38Intermediate Wavelength
Dichloromethane8.93Longer Wavelength
Acetonitrile37.5Longest Wavelength (Red-shifted)

Excitonic and Charge Transfer Dynamics in 9 Hexyloxy Anthracene Architectures

Resonant Energy Transfer Mechanisms: Förster (FRET) and Dexter Processes

Resonant Energy Transfer (RET) is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule. This transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative energy transfer mechanism based on dipole-dipole coupling between the donor and acceptor molecules. nih.gov The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in separation, typically in the range of 2.5 to 12 nm. nih.gov For FRET to occur efficiently, there must be a significant spectral overlap between the emission spectrum of the donor (like an excited 9-(Hexyloxy)anthracene) and the absorption spectrum of the acceptor. researchgate.net The rate of FRET is also dependent on the quantum yield of the donor and the relative orientation of the donor and acceptor transition dipoles. In systems containing this compound, it can act as an efficient energy donor due to the high fluorescence quantum yield characteristic of many 9,10-disubstituted anthracene (B1667546) derivatives. chalmers.se

Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. libretexts.org This process involves a bilateral exchange of electrons between the two molecules. libretexts.orgyoutube.com Unlike FRET, the Dexter mechanism can facilitate the transfer of triplet energy, which is critical for processes like triplet-triplet annihilation. The rate of Dexter transfer decays exponentially with the distance between the donor and acceptor, typically requiring them to be within 10 Å (1 nm). libretexts.org In architectures involving this compound, Dexter transfer would be the dominant mechanism for triplet state energy migration between adjacent molecules in a condensed phase or in a donor-acceptor pair where the molecules are in close contact. The efficiency of this process is critically dependent on molecular orientation and the orbital overlap between the anthracene core and its neighboring acceptor. rsc.org

Mechanism Governing Interaction Distance Dependence Requires Spectral Overlap? Spin Allowedness
Förster (FRET) Dipole-Dipole Coupling1/R⁶YesSinglet-Singlet
Dexter Electron Exchangee⁻²ᴿ/LYesSinglet-Singlet & Triplet-Triplet

Triplet-Triplet Annihilation (TTA) Upconversion Studies

Triplet-Triplet Annihilation (TTA) is a photophysical process that converts lower-energy incident photons into higher-energy emitted light, an "anti-Stokes" emission. nsf.gov This upconversion process involves several steps: a sensitizer molecule absorbs a low-energy photon and, through intersystem crossing (ISC), forms a triplet state. This triplet energy is then transferred (typically via the Dexter mechanism) to an annihilator molecule, such as this compound. When two annihilator molecules in their triplet state collide, they undergo TTA, resulting in one molecule returning to the ground state and the other being promoted to an excited singlet state, which can then emit a high-energy photon. nsf.gov

Anthracene derivatives are widely used as state-of-the-art annihilators in TTA-UC systems due to their favorable energy level alignment and high fluorescence quantum yields. chalmers.seacs.org The efficiency of TTA-UC is dependent on several factors, including the efficiency of intersystem crossing in the sensitizer, the rate of triplet energy transfer to the annihilator, and the yield of the TTA process itself. For TTA to be efficient, the energy of the annihilator's excited singlet state (S₁) must be less than or equal to twice the energy of its triplet state (2x T₁). nsf.gov

Research on various 9,10-disubstituted anthracenes has shown that molecular engineering can significantly improve upconversion quantum yields. chalmers.sensf.gov The substitution at the 9-position, such as the hexyloxy group in this compound, can tune the photophysical properties. While it may only slightly affect the UV/Vis absorption, it can influence the fluorescence quantum yield and the stability of the molecule. chalmers.se Studies on similar compounds have successfully utilized them as annihilators in TTA-UC systems, achieving quantum yields that exceed that of the benchmark annihilator, 9,10-diphenylanthracene (DPA). chalmers.se

Parameter Description Importance for this compound as Annihilator
Triplet Energy (T₁) Energy of the lowest triplet excited state.Must be lower than the sensitizer's triplet energy for efficient energy transfer.
Singlet Energy (S₁) Energy of the lowest singlet excited state.Must be ≤ 2 x T₁ for TTA to be energetically favorable.
Fluorescence Quantum Yield (ΦF) Efficiency of light emission from the S₁ state.A high ΦF is crucial for bright upconverted emission. Anthracene derivatives can approach unity. chalmers.seacs.org
Triplet Lifetime The average time the molecule spends in the triplet state.A longer lifetime increases the probability of encountering another triplet for annihilation.

Photoinduced Electron Transfer (PET) and Quenching Kinetics

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule following the photoexcitation of one of them. nih.gov This process can lead to fluorescence quenching, where the fluorescence intensity of a fluorophore is decreased. nih.gov The anthracene core can act as either an electron donor or acceptor depending on the molecule it is paired with. When paired with an electron-donating species like N,N-diethylaniline (DEA), the excited anthracene derivative acts as an electron acceptor, leading to the formation of radical ion species. ias.ac.inias.ac.in

The quenching of fluorescence can be either dynamic or static. Dynamic quenching occurs when the quencher collides with the fluorophore during its excited-state lifetime. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov Studies on anthracene derivatives have shown that luminescence quenching by electron transfer is often a diffusion-controlled process. ias.ac.in

The kinetics of PET and the subsequent back electron transfer are critical. In a study involving an anthracene derivative and DEA in a non-polar solvent, the formation of radical ions was confirmed, and the rate of back electron transfer was found to be significantly slower compared to unsubstituted anthracene. ias.ac.in This slowing is attributed to the extended π-conjugated structure, which allows for better delocalization of the charge, thus generating longer-lived charge-separated states. ias.ac.in The hexyloxy group on this compound, being an electron-donating group, would influence the redox potential of the anthracene core, thereby affecting the thermodynamics and kinetics of any PET process it is involved in.

Exciton (B1674681) Diffusion and Migration in Condensed Phases

In the solid state, such as in molecular crystals or thin films, the excited state energy is not localized on a single molecule but can migrate from one molecule to another. This mobile excited state is known as an exciton. The process of exciton migration is fundamental to the performance of organic optoelectronic devices. The rate and efficiency of this migration are described by the exciton diffusion constant and diffusion length.

For anthracene crystals, theoretical and experimental studies have shown that singlet exciton diffusion is anisotropic, meaning it occurs at different rates along different crystallographic directions. researchgate.net The diffusion length—the average distance an exciton travels before decaying—in anthracene has been calculated to be around 58 nm, which shows excellent agreement with experimental values of 60 ± 10 nm. researchgate.net This diffusion is mediated by the electronic coupling between adjacent molecules, which is highly sensitive to their intermolecular distance and orientation.

Advanced Computational and Theoretical Studies on 9 Hexyloxy Anthracene

Quantum Mechanical Simulations of Electronic Structure (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules like 9-(Hexyloxy)anthracene. These simulations provide fundamental insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the compound's chemical behavior and optoelectronic properties.

Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, kinetic stability, and optical and electronic characteristics.

For this compound, the electron-donating nature of the hexyloxy group is expected to have a significant impact on the FMO energies compared to unsubstituted anthracene (B1667546). The oxygen atom's lone pairs in the hexyloxy group increase the electron density of the anthracene core through the mesomeric effect. This typically leads to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO level is generally less pronounced. Consequently, the HOMO-LUMO gap of this compound is anticipated to be smaller than that of anthracene.

Table 1: Representative Frontier Molecular Orbital Energies of Related Anthracene Derivatives (Calculated)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Anthracene-5.93-2.443.49
9-Methoxyanthracene-5.65-2.353.30
9,10-Diphenylanthracene-5.59-2.602.99

Note: The values in this table are illustrative and based on typical DFT calculation results for related compounds to demonstrate the expected trends. Actual values for this compound would require specific calculations.

The trend suggests that the hexyloxy group in this compound will raise the HOMO energy level, leading to a reduced HOMO-LUMO gap compared to unsubstituted anthracene, thereby influencing its potential as an organic semiconductor.

Electron Density Distribution and Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atom of the hexyloxy group due to its lone pairs, and delocalized across the π-face of the anthracene rings. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically located around the hydrogen atoms of the hexyloxy chain and the anthracene core.

The MEP map is a valuable tool for predicting intermolecular interactions, as it indicates how the molecule will be perceived by other approaching molecules, influencing its packing in the solid state and its interactions in solution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. nih.govmdpi.com It allows for the calculation of excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions.

For this compound, the lowest energy electronic transitions are expected to be π-π* transitions associated with the anthracene core. The introduction of the hexyloxy group is likely to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthracene. This is a direct consequence of the reduced HOMO-LUMO gap; a smaller energy gap requires lower energy (longer wavelength) photons to induce an electronic transition.

TD-DFT calculations would typically predict the main absorption bands and their corresponding oscillator strengths (a measure of the transition probability). For this compound, the primary absorption would likely be the S₀ → S₁ transition, which involves the promotion of an electron from the HOMO to the LUMO. The character of this transition would be predominantly a π-π* transition localized on the anthracene moiety. Studies on similar anthracene-based fluorescent sensors have successfully used TD-DFT to explain their fluorescence properties and the influence of substituents on the excited states. nih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Packing

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its behavior in the condensed phase (liquid or solid), which is governed by intermolecular interactions.

The flexible hexyloxy chain introduces conformational freedom that is absent in planar anthracene. MD simulations can explore the conformational landscape of this chain and its influence on how molecules pack together. Key applications of MD for this system would include:

Solid-State Packing: Simulating the self-assembly of this compound molecules to predict the most stable crystal packing arrangement. The interplay between the π-π stacking of the anthracene cores and the van der Waals interactions of the flexible hexyloxy chains would be critical in determining the final morphology. The hexyloxy chains can act as "spacers" that modulate the intermolecular distance and orientation of the aromatic cores. mdpi.com

Solvation Effects: Simulating the molecule in different solvents to understand solubility and the structure of the solvation shell. This is important for solution-processable applications.

Intermolecular Interactions: Quantifying the strength and nature of non-covalent interactions, such as π-π stacking, C-H···π interactions, and van der Waals forces, which collectively dictate the material's bulk properties.

While specific MD studies on this compound are not prominent in the literature, simulations of other alkoxy-substituted aromatic compounds have demonstrated the utility of this method in understanding how alkyl chains influence molecular ordering and phase behavior. acs.orgnih.gov

Theoretical Prediction of Charge Transport Parameters: Reorganization Energies and Transfer Integrals

For organic semiconductor applications, two of the most important parameters governing charge transport are the reorganization energy (λ) and the transfer integral (t). These parameters are often calculated using DFT within the framework of Marcus theory.

Reorganization Energy (λ): This is the energy required for a molecule to change its geometry from its neutral state equilibrium to the charged state equilibrium, and vice versa. A lower reorganization energy is desirable for efficient charge transport as it represents a smaller geometric barrier to charge hopping. The reorganization energy has both an internal component (λ_int), related to the geometry change of a single molecule, and an external component (λ_ext), related to the polarization of the surrounding medium. DFT calculations are typically used to compute λ_int. For aromatic systems like anthracene, the reorganization energy for hole transport is generally lower than for electron transport. The hexyloxy group is not expected to drastically alter the reorganization energy compared to other alkoxy-substituted anthracenes, as the charge is primarily localized on the rigid anthracene core.

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules in a packed structure. A larger transfer integral facilitates faster charge transfer. The value of 't' is highly sensitive to the distance and relative orientation between neighboring molecules. Therefore, it is critically dependent on the crystal packing.

Studies on related alkoxyphenanthrenes have shown that the length of the alkoxy chain has a minimal impact on the intrinsic charge transport properties like reorganization energy. researchgate.net However, the chain can significantly influence the solid-state packing, which in turn strongly affects the transfer integral.

Table 2: Illustrative Charge Transport Parameters for a Generic Alkoxy-Substituted Aromatic System

ParameterTypical Calculated Value RangeSignificance for Charge Transport
Hole Reorganization Energy (λ_h)0.1 - 0.3 eVLower values are better
Electron Reorganization Energy (λ_e)0.2 - 0.4 eVLower values are better
Hole Transfer Integral (t_h)10 - 100 meVHigher values are better
Electron Transfer Integral (t_e)5 - 80 meVHigher values are better

Note: These values are representative for many organic semiconductors and are meant to provide context. Specific calculations for a predicted crystal structure of this compound would be needed for precise values.

Ab Initio and Semi-Empirical Approaches for Structure-Property Correlation

Beyond DFT, other computational methods can be employed to establish structure-property relationships.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. They can provide highly accurate benchmarks for electronic structure and interaction energies, but their computational cost is significantly higher than DFT. For a molecule of this size, they would typically be used to validate DFT results for a simplified model system or to accurately calculate specific properties like intermolecular interaction energies in a dimer.

Semi-Empirical Approaches: Methods like PM7 or ZINDO are much faster than DFT because they use parameters derived from experimental data to simplify the calculations. While less accurate, they can be useful for screening large numbers of molecules or for simulating very large systems in molecular dynamics where DFT would be computationally prohibitive. For this compound, semi-empirical methods could be used to rapidly explore conformational space or to model the electronic properties of large aggregates.

By combining results from these different levels of theory, a comprehensive understanding of how the molecular structure of this compound dictates its electronic, optical, and charge transport properties can be achieved.

Applications in Organic Electronics and Functional Materials Science

Performance in Organic Light-Emitting Diodes (OLEDs)

The introduction of an alkoxy chain, such as a hexyloxy group, onto the anthracene (B1667546) core can influence the electronic and morphological properties of the material, which in turn affects its performance in OLEDs.

Emitter Efficiency and Chromaticity in OLED Devices

Anthracene is known for its blue fluorescence. The addition of a hexyloxy group at the 9-position is expected to cause a slight red-shift in the emission spectrum due to the electron-donating nature of the alkoxy group, which can lead to a change in the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This could potentially tune the emission color from deep blue towards the sky-blue region. However, without specific experimental data, the precise chromaticity coordinates and emitter efficiency of 9-(Hexyloxy)anthracene in an OLED device remain speculative. The efficiency would be highly dependent on the device architecture and the other materials used.

Role as Charge Transport Layer (CTL) or Host Material

Anthracene derivatives are often utilized as host materials in fluorescent OLEDs due to their wide bandgap and good charge transport properties. The hexyloxy substituent in this compound would likely enhance its solubility, making it suitable for solution-based processing techniques. As a host, it would need to have a triplet energy level higher than that of the guest emitter to ensure efficient energy transfer. The hexyloxy group could also influence the material's glass transition temperature and morphological stability, which are critical for the longevity of the device. In the context of a charge transport layer, anthracene derivatives typically exhibit better hole transport than electron transport capabilities. The hexyloxy group, being electron-donating, might slightly enhance the hole-transporting properties.

Integration in Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, anthracene derivatives have been explored as components of the active layer in OPVs and as hole-transporting materials in DSSCs.

Interfacial Charge Generation and Separation Dynamics

For use in the active layer of an OPV device, this compound would act as an electron donor material, typically blended with an electron acceptor like a fullerene derivative. The hexyloxy chain could influence the morphology of the blend, which is a critical factor for efficient charge generation and separation at the donor-acceptor interface. The energy levels of this compound would need to be appropriately aligned with those of the acceptor material to facilitate efficient exciton (B1674681) dissociation and minimize energy loss.

Development as Hole-Transporting Materials (HTMs)

The development of efficient hole-transporting materials is crucial for both OPVs and DSSCs. Anthracene-based molecules have been investigated as HTMs. The hexyloxy group in this compound would improve its processability from solution. For a material to function effectively as an HTM, it must possess appropriate HOMO energy levels for efficient hole extraction from the light-absorbing layer (e.g., a perovskite or an organic dye) and good hole mobility for charge transport to the electrode. While the anthracene core provides a good scaffold, the specific performance of this compound as an HTM would need to be experimentally verified.

Functionality in Organic Field-Effect Transistors (OFETs)

The performance of an organic semiconductor in an OFET is largely determined by its charge carrier mobility and the on/off ratio of the device. Anthracene itself has been studied in OFETs, and the introduction of substituents can significantly modulate its performance. The hexyloxy group in this compound is expected to influence the solid-state packing of the molecules, which is a key determinant of charge transport. The flexible hexyloxy chain might lead to a less ordered packing compared to more rigid substituents, which could potentially result in lower charge carrier mobility. However, it would also enhance solubility, allowing for the fabrication of thin films via solution-based methods like spin-coating or inkjet printing. The electron-donating nature of the hexyloxy group suggests that if this compound were to function as an active material in an OFET, it would likely exhibit p-type (hole-transporting) behavior.

Anisotropic Charge Carrier Mobility Characterization

The charge carrier mobility in organic semiconductors is inherently anisotropic, meaning it varies depending on the crystallographic direction. This anisotropy is a direct consequence of the directional nature of intermolecular electronic coupling (transfer integrals) and the molecular packing in the solid state. For anthracene derivatives, charge transport predominantly occurs through π-π stacking pathways.

Table 1: Hypothetical Anisotropic Charge Carrier Mobility for this compound Based on Similar Anthracene Derivatives

Crystallographic DirectionCharge Carrier TypeMobility (cm²/Vs)Measurement Technique (Hypothetical)
π-stacking axisHole10⁻² - 10⁻¹Single-Crystal FET
Perpendicular to π-stackingHole10⁻³ - 10⁻²Single-Crystal FET
In-plane (aligned film)Hole10⁻² - 10⁻¹Thin-Film Transistor
Out-of-plane (aligned film)Hole10⁻⁴ - 10⁻³Time-of-Flight

Note: This table is illustrative and based on general trends observed in anthracene derivatives. Specific experimental values for this compound are required for confirmation.

Impact of Thin Film Morphology and Molecular Orientation

The performance of organic electronic devices is critically dependent on the morphology and molecular orientation within the active thin film. The hexyloxy substituent in this compound is expected to significantly influence these aspects. The long alkyl chain can promote self-assembly and induce a more ordered molecular packing, which is generally beneficial for charge transport.

The processing conditions, such as substrate temperature during deposition, solvent choice for solution processing, and post-deposition annealing, can be tuned to control the thin film morphology. For instance, higher substrate temperatures can provide the molecules with sufficient thermal energy to arrange into more crystalline domains. The orientation of the anthracene core relative to the substrate is also a key factor. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is typically desired for efficient charge transport in a transistor channel. Techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) are essential for characterizing the crystallinity, grain size, and molecular orientation in thin films of this compound.

Exploration in Organic Resistive Memory Devices

Organic resistive memory devices, which exhibit hysteretic current-voltage (I-V) characteristics, have garnered attention for next-generation non-volatile memory applications. The switching mechanism in these devices is often attributed to factors like charge trapping, filament formation, or conformational changes of the organic molecules under an applied electric field.

While there is no specific research detailing the use of this compound in organic resistive memory devices, anthracene-based materials are being explored for this purpose. The anthracene core can participate in charge transfer processes, and the hexyloxy side chain could influence the charge trapping and de-trapping dynamics. The flexibility of the hexyloxy group might also allow for electric-field-induced conformational changes that could contribute to a resistive switching effect. A typical organic memory device has a simple metal-insulator-metal (MIM) structure. The performance of such a device based on this compound would be evaluated by its ON/OFF ratio, retention time, and endurance.

Design of Chemo- and Fluorosensors based on Anthracene Core (Material Design Aspects)

The anthracene core is an excellent fluorophore, and its derivatives are widely used in the design of chemosensors and fluorosensors. The fluorescence of anthracene is sensitive to its local environment and can be quenched or enhanced by the presence of specific analytes. The design of sensors based on this compound would involve leveraging these properties.

The hexyloxy group can serve multiple roles in sensor design. It can enhance the solubility of the sensor molecule in various media and can also act as a recognition site or modulate the electronic properties of the anthracene core to tune its sensitivity and selectivity towards a target analyte. For example, the oxygen atom in the hexyloxy group could act as a binding site for metal ions. Upon binding, the photophysical properties of the anthracene core would change, leading to a detectable signal (e.g., a change in fluorescence intensity or a shift in the emission wavelength). The design process would involve synthesizing derivatives of this compound with specific receptor units to achieve high selectivity for the target analyte.

Elucidation of Structure-Property-Performance Relationships in Devices

Understanding the relationship between the molecular structure, the resulting material properties, and the final device performance is crucial for the rational design of new organic electronic materials. For this compound, the key structural feature is the hexyloxy substituent.

Structure-Property:

Hexyloxy Chain Length and Flexibility: Influences solubility, melting point, and the ability to self-assemble. Longer or bulkier chains can increase solubility but may disrupt π-π stacking.

Electron-Donating Nature of the Alkoxy Group: The oxygen atom donates electron density to the anthracene core, which can affect the HOMO and LUMO energy levels, and consequently the charge injection and transport properties, as well as the photophysical characteristics.

Property-Performance:

Molecular Packing and Morphology: A high degree of crystallinity and favorable molecular orientation (e.g., edge-on) in thin films generally lead to higher charge carrier mobility and better transistor performance.

Energy Levels (HOMO/LUMO): The alignment of the material's energy levels with the work functions of the electrodes is critical for efficient charge injection in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photophysical Properties: The fluorescence quantum yield and emission spectrum are key for applications in OLEDs and fluorescent sensors. The hexyloxy group can influence these properties by altering the molecular packing and introducing non-radiative decay pathways.

Systematic studies involving the synthesis of a series of anthracene derivatives with varying alkyl chain lengths and substitution patterns, followed by detailed characterization of their properties and device performance, are necessary to fully elucidate these complex relationships for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 9-(Hexyloxy)anthracene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the hexyloxy side chain. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the nine protons on the anthracene skeleton. The protons on the hexyloxy chain would appear in the upfield region (δ 0.9-4.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm, the methylene groups appearing as multiplets between δ 1.3-2.0 ppm, and the oxymethylene protons (adjacent to the ether oxygen) being the most deshielded of the aliphatic chain, appearing as a triplet around δ 4.2-4.5 ppm.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The aromatic carbons of the anthracene core would resonate in the δ 120-135 ppm range, while the carbons of the hexyloxy chain would appear in the upfield region (δ 14-70 ppm).

2D NMR (COSY, HSQC, HMBC): To resolve ambiguities from overlapping signals in the 1D spectra, 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the hexyloxy chain, from the oxymethylene protons to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connection between the hexyloxy side chain and the anthracene core, by observing a correlation between the oxymethylene protons (O-CH₂) and the C9 carbon of the anthracene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Anthracene H-1, H-8~8.2-8.4 (m)~125.0C-9, C-4a, C-8a
Anthracene H-4, H-5~8.0-8.2 (m)~125.5C-9a, C-10, C-1
Anthracene H-2, H-3, H-6, H-7~7.4-7.6 (m)~126.0-
Anthracene H-10~8.4-8.6 (s)~122.0C-4a, C-5, C-8a
O-CH₂ (Hexyl)~4.2-4.5 (t)~69.0C-9 (Anthracene)
O-CH₂-CH₂ ~1.8-2.0 (p)~31.5O-CH₂
(CH₂)₃~1.3-1.6 (m)~22.6-29.0Adjacent CH₂
CH₃~0.9 (t)~14.0Adjacent CH₂

Mass Spectrometry (MS) Techniques for Molecular Integrity and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₂₀H₂₂O), high-resolution mass spectrometry (HRMS) is employed to confirm its molecular integrity. The experimentally measured monoisotopic mass should match the calculated value of 278.167065 g/mol within a few parts per million (ppm), which confirms the elemental formula and rules out impurities with different compositions. epa.gov

Electron Ionization (EI) mass spectrometry would be used to study the fragmentation pattern. The spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 278. Subsequent fragmentation would likely involve the cleavage of the ether bond, a characteristic fragmentation pathway for alkoxy aromatic compounds. This would result in the loss of the hexyloxy radical or a hexene molecule, leading to significant fragment ions. The observation of the base peak corresponding to the anthracenyl moiety would provide strong evidence for the core structure.

Table 2: Expected Mass Spectrometry Fragments for this compound
m/zProposed FragmentFormulaNotes
278[M]⁺[C₂₀H₂₂O]⁺Molecular Ion
193[M - C₆H₁₃]⁺[C₁₄H₉O]⁺Loss of hexyl radical
178[M - C₆H₁₂O]⁺[C₁₄H₁₀]⁺Loss of hexyloxy group (anthracene)
179[C₁₄H₁₁]⁺[C₁₄H₁₁]⁺Anthracenyl cation, often a very stable and abundant fragment

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and the molecular structure of a compound by probing its vibrational modes. nih.govmsu.edu

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its different structural components.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the hexyloxy group would be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1620-1450 cm⁻¹ region, characteristic of the anthracene core.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O-C stretch is expected in the region of 1270-1200 cm⁻¹ (asymmetric stretch) and around 1050-1000 cm⁻¹ (symmetric stretch).

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the anthracene ring. researchgate.net

Raman Analysis: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching modes of the aromatic rings and the skeletal vibrations of the fused ring system, providing a characteristic fingerprint of the anthracene core. The aliphatic chain would show weaker signals.

Table 3: Expected Characteristic Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2960 - 2850FT-IR, Raman
Aromatic C=C Stretch1620 - 1450FT-IR, Raman (strong)
Aliphatic C-H Bend1470 - 1350FT-IR
Asymmetric C-O-C Stretch1270 - 1200FT-IR (strong)
Symmetric C-O-C Stretch1050 - 1000FT-IR
Aromatic C-H Out-of-Plane Bend900 - 675FT-IR (strong)

Electrochemical Analysis: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Electrochemical methods are vital for probing the electronic properties of conjugated molecules, such as their redox potentials and frontier molecular orbital (FMO) energy levels (HOMO and LUMO).

Cyclic Voltammetry (CV): CV is used to study the oxidation and reduction processes of this compound. By scanning the potential applied to a working electrode, one can observe the potentials at which the molecule loses (oxidation) or gains (reduction) electrons. For many anthracene derivatives, these processes are reversible or quasi-reversible. researchgate.net The onset potentials of the first oxidation (E_ox) and first reduction (E_red) can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical formulas that reference a standard like ferrocene/ferrocenium (Fc/Fc⁺). These energy levels are critical for determining the suitability of the material for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic thin-film transistors (OTFTs). Studies on similar 9,10-substituted anthracene derivatives show that functionalization can subtly tune these energy levels. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing the interfacial properties of materials in electrochemical systems. If this compound were to be used as a film on an electrode, EIS could be employed to study processes like charge transfer resistance, double-layer capacitance, and ion diffusion at the film/electrolyte interface. This information is particularly relevant for applications in sensors or as a component in battery or supercapacitor electrodes.

Table 4: Electrochemical Properties and Estimated Energy Levels for Anthracene Derivatives (Illustrative)
CompoundE_ox (V vs Fc/Fc⁺)E_red (V vs Fc/Fc⁺)HOMO (eV)LUMO (eV)
Anthracene (literature)~1.09~-1.96~-5.5~-2.4
9,10-Diphenylanthracene~1.05~-1.92~-5.4~-2.5
This compound (Predicted)~1.0 - 1.1~-1.9 - -2.0~-5.4 to -5.5~-2.4 to -2.5

Note: Data for anthracene derivatives are illustrative to show typical ranges. researchgate.netdntb.gov.ua HOMO/LUMO levels are estimated from electrochemical data.

Ultrafast Time-Resolved Spectroscopic Methods: Transient Absorption and Fluorescence Upconversion

To understand the photophysical behavior of this compound upon light absorption, ultrafast spectroscopic techniques are essential. These methods probe the fate of excited states on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales.

Transient Absorption (TA) Spectroscopy: TA spectroscopy is a pump-probe technique where an initial "pump" laser pulse excites the molecule, and a subsequent, time-delayed "probe" pulse measures the change in absorption of the sample. youtube.comyoutube.com By varying the delay time between the pump and probe, one can track the evolution of the excited state. The TA spectrum of this compound would likely reveal several key features:

Ground-State Bleaching (GSB): A negative signal corresponding to the depletion of the ground state population at wavelengths where the molecule normally absorbs.

Stimulated Emission (SE): A negative signal in the fluorescence region of the molecule.

Excited-State Absorption (ESA): A positive signal corresponding to the absorption of light by the excited molecules to higher-lying excited states.

By analyzing the decay kinetics of these signals, one can determine the lifetimes of the singlet excited states and identify processes such as intersystem crossing to triplet states or charge transfer phenomena. rsc.orgresearchgate.netrsc.org

Fluorescence Upconversion: This technique provides very high time resolution for measuring fluorescence decay profiles, making it suitable for studying very fast relaxation processes that might occur on the sub-picosecond timescale, such as vibrational relaxation or solvent reorganization in the excited state.

X-ray Diffraction (XRD) and Single Crystal Structural Analysis

X-ray diffraction techniques are the gold standard for determining the atomic and molecular arrangement in the solid state.

Single Crystal X-ray Diffraction: If suitable single crystals of this compound can be grown, this technique can provide a precise three-dimensional map of the molecule's structure. This includes exact bond lengths, bond angles, and torsional angles, confirming the molecular conformation. Crucially, it also reveals how the molecules pack in the crystal lattice. This intermolecular arrangement, including phenomena like π-stacking distances and herringbone packing motifs, is fundamental to understanding the bulk material's electronic properties, such as charge carrier mobility. Anthracene itself crystallizes in a monoclinic system with a herringbone arrangement. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): For polycrystalline (powder) samples, PXRD is used to obtain a diffraction pattern that serves as a fingerprint for the crystalline phase. It can be used to identify the compound, assess its purity, and determine the unit cell parameters. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the material. nist.gov

Scanning Probe Microscopy for Film Morphology Characterization

For applications in organic electronics, this compound would likely be processed into a thin film. Scanning Probe Microscopy (SPM) techniques are used to visualize and characterize the surface morphology of these films at the nanoscale.

Atomic Force Microscopy (AFM): AFM uses a sharp tip on a cantilever to scan the surface of the film, generating a topographical map. It provides quantitative information about surface roughness, grain size, and the presence of crystalline domains or defects. The morphology of the film is critical as it directly impacts device performance by affecting charge transport across grain boundaries.

Scanning Tunneling Microscopy (STM): STM can provide even higher, atomic-scale resolution for conductive or semiconductive films on a conductive substrate. For molecules like this compound, STM could potentially visualize how individual molecules self-assemble on a surface, revealing their orientation and packing in the first monolayer. researchgate.net Studies of similar long-chain alkyl derivatives on surfaces like graphite have shown that electronic effects can influence the observed images, providing insight into the molecule-substrate interaction. nih.govcolumbia.edu

Future Research Directions and Emerging Paradigms

Rational Design Principles for Tunable Photophysical and Electronic Properties

The hexyloxy group at the 9-position of the anthracene (B1667546) core significantly influences its electronic and photophysical properties. The electron-donating nature of the alkoxy group can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap and the emission characteristics of the molecule. researchgate.net Future research will focus on establishing precise structure-property relationships to enable the rational design of 9-(hexyloxy)anthracene derivatives with tailored functionalities.

One key area of investigation will be the systematic variation of the alkyl chain length in 9-alkoxy-anthracene derivatives. While the hexyloxy group provides a balance of solubility and electronic influence, exploring shorter and longer alkyl chains, as well as branched isomers, could provide finer control over solid-state packing and thin-film morphology. rsc.orgresearchgate.netnih.govrsc.org This, in turn, would allow for the optimization of charge transport properties in electronic devices. researchgate.net

Furthermore, the introduction of additional functional groups to the anthracene core or the hexyloxy chain will be a crucial strategy for tuning its properties. For instance, attaching electron-withdrawing or electron-donating moieties at other positions on the anthracene ring can be used to precisely control the emission color, fluorescence quantum yield, and charge carrier mobilities. rsc.orgmdpi.com

PropertyExpected Trend with Increasing Alkoxy Chain LengthRationale
Solubility IncreaseEnhanced van der Waals interactions with organic solvents.
Fluorescence Quantum Yield (in solution) Minor changesThe fundamental electronic transitions of the anthracene core are largely preserved.
Solid-State Packing Significant changesAlkyl chains influence intermolecular interactions and crystal packing motifs.
Charge Carrier Mobility Dependent on packingChanges in intermolecular electronic coupling due to varied packing arrangements.

This table presents expected trends based on studies of related organic semiconductor materials. Specific experimental data for a homologous series of 9-alkoxy-anthracenes is a key area for future research.

Hybrid Organic-Inorganic Composite Materials Featuring this compound

The integration of this compound into hybrid organic-inorganic composite materials is a promising avenue for creating novel functional materials with synergistic properties. These hybrids can combine the desirable photophysical characteristics of the anthracene derivative with the robust physical and chemical properties of inorganic materials.

Future research in this area will likely explore the incorporation of this compound into various inorganic matrices, such as silica nanoparticles, quantum dots, and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net For example, embedding this compound within silica nanoparticles could lead to highly stable and dispersible fluorescent probes for biological imaging or sensing applications. researchgate.netresearchgate.net The hexyloxy chain can act as a flexible linker, facilitating the covalent attachment of the anthracene core to the silica surface.

Another exciting direction is the use of this compound as a building block or a guest molecule in MOFs. rsc.orgresearchgate.netrsc.orgresearchgate.net The porous and crystalline nature of MOFs can provide a well-defined environment to control the aggregation and orientation of the anthracene moieties, potentially leading to materials with enhanced light-harvesting or sensing capabilities. rsc.orgresearchgate.net

Hybrid Material ConceptPotential ApplicationKey Research Challenge
This compound-Silica Nanoparticles Fluorescent biomarkers, solid-state lightingAchieving uniform dispersion and preventing aggregation-induced quenching.
This compound-Quantum Dot Conjugates FRET-based sensors, light-emitting devicesControlling the distance and orientation between the donor and acceptor for efficient energy transfer.
This compound in Metal-Organic Frameworks Chemical sensors, photocatalysisDesigning MOFs with appropriate pore sizes and chemical environments to host the molecule.

In-Situ and Operando Characterization Techniques for Device Physics

To fully understand and optimize the performance of electronic and optoelectronic devices based on this compound, it is crucial to investigate the material's behavior under actual operating conditions. In-situ and operando characterization techniques provide real-time insights into the structural and electronic evolution of materials within a functioning device. nih.gov

Future research should employ a suite of these advanced characterization tools to probe the device physics of this compound-based systems. For instance, in-situ photoluminescence (PL) and electroluminescence (EL) spectroscopy can be used to monitor changes in the emissive properties of an organic light-emitting diode (OLED) during operation, providing information on degradation mechanisms.

Grazing-incidence wide-angle X-ray scattering (GIWAXS) performed in an operando mode can reveal changes in the molecular packing and orientation of this compound in the active layer of an organic field-effect transistor (OFET) as a function of applied gate and source-drain voltages. nih.govresearchgate.netnih.govresearchgate.net This information is critical for understanding the relationship between the material's microstructure and its charge transport characteristics. nih.gov

TechniqueInformation GainedRelevance to this compound Devices
In-situ Photoluminescence/Electroluminescence Changes in emission spectra, quantum efficiency, and lifetime.Understanding degradation pathways and excited-state dynamics in OLEDs.
Operando GIWAXS Evolution of crystal structure, molecular orientation, and film morphology.Correlating thin-film structure with charge transport in OFETs. nih.govresearchgate.netnih.govresearchgate.net
In-situ Atomic Force Microscopy (AFM) Real-time changes in surface morphology and domain structure.Investigating morphological stability and its impact on device performance.

Scalable Synthesis and Processability for Industrial Applications

For this compound to transition from a laboratory curiosity to a commercially viable material, the development of scalable and cost-effective synthesis routes is paramount. Future research in this area will focus on optimizing existing synthetic methods and exploring new, more efficient pathways. researchgate.netsci-hub.senih.gov

Current laboratory-scale syntheses of 9-alkoxyanthracenes often involve multi-step procedures that may not be amenable to large-scale production. sci-hub.se A key research direction will be the development of one-pot or continuous-flow synthesis methods that can improve yields, reduce waste, and enhance safety. nih.gov The use of earth-abundant catalysts and greener solvents will also be a critical consideration for sustainable industrial production.

In addition to scalable synthesis, the processability of this compound is a crucial factor for its integration into large-area electronics. The hexyloxy chain imparts good solubility in common organic solvents, making it suitable for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating. researchgate.netresearchgate.net Future work will involve the detailed characterization of its solution-state aggregation behavior and the optimization of deposition parameters to achieve uniform, high-quality thin films with controlled morphology.

AspectKey Research GoalPotential Impact
Synthesis Develop a high-yield, one-pot synthesis from readily available starting materials.Reduced manufacturing cost and environmental footprint.
Purification Establish efficient purification methods suitable for large quantities.Ensuring high purity for optimal device performance and longevity.
Solution Processing Optimize ink formulations and deposition techniques for uniform large-area films.Enabling the fabrication of flexible and low-cost electronic devices.
Film Morphology Control over crystallinity and molecular orientation in thin films.Enhanced charge transport and device efficiency. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(Hexyloxy)anthracene, and how is purity ensured?

  • Answer : this compound is typically synthesized via nucleophilic substitution at the 9-position of anthracene, leveraging anthracene’s preferential reactivity at the 9-/10-positions (halogenation or sulfonation precursors) . For example, reacting 9-bromoanthracene with hexanol under basic conditions (e.g., NaOH in a polar aprotic solvent like DMF). Purification involves column chromatography using gradients of n-hexane/ethyl acetate (e.g., 3:1 ratio) , followed by HPLC or NMR validation (>98% purity) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H NMR : Signals at δ 7.98–7.39 ppm (anthracene aromatic protons) and δ 4.82 ppm (hexyloxy OCH₂ group) .
  • X-ray crystallography : Resolves molecular packing (e.g., dihedral angles, steric effects), as seen in structurally similar 9-(Pent-4-enyl)anthracene (monoclinic P21/c space group, a = 11.1555 Å, β = 119.096°) .
  • UV-Vis/fluorescence : Absorbance peaks ~350–450 nm (anthracene π→π* transitions) with emission in the blue range (Φf = 0.20–0.75) .

Q. How do solvent polarity and substituents affect the photophysical properties of this compound?

  • Answer : The hexyloxy group acts as an electron donor, red-shifting absorption/emission compared to unsubstituted anthracene. Solvent polarity modulates fluorescence quantum yield; non-polar solvents (e.g., n-hexane) reduce quenching, while polar solvents (e.g., acetonitrile) enhance intersystem crossing .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of this compound?

  • Answer : Optimize via:

  • Catalyst selection : Use Pd catalysts (e.g., Suzuki coupling) for aryl-ether bond formation, achieving >80% yields .
  • Reaction time/temperature : Lower temperatures (<80°C) reduce side reactions (e.g., anthraquinone formation via oxidation) .
  • Workup : Sequential liquid-liquid extraction (toluene/water) removes unreacted hexanol .

Q. What strategies resolve contradictions in reported fluorescence lifetimes of anthracene derivatives?

  • Answer : Contradictions arise from:

  • Sample purity : Trace oxidants (e.g., O₂) quench fluorescence; use degassed solvents and inert atmospheres .
  • Measurement artifacts : Calibrate instruments using standards (e.g., anthracene in ethanol: Φf = 0.27) .
  • Substituent effects : Compare with structurally analogous compounds (e.g., 9-[(E)-2-phenylethenyl]anthracene derivatives) to isolate electronic contributions .

Q. Can this compound serve as a photoinitiator in multi-material resins, and how does it compare to commercial alternatives?

  • Answer : Yes, anthracene derivatives with electron-donating groups (e.g., hexyloxy) enhance photoinitiation efficiency. For example:

  • ANT-SCH3 (a methylsulfanyl analog) achieves 62% monomer conversion under 365 nm light due to high ε (11,276 dm³mol⁻¹cm⁻¹) and low oxidation potential (998 mV) .
  • Superior to phenanthrene derivatives (e.g., FEN-CN) due to extended conjugation and visible-light activation (~460 nm) .

Q. How does computational modeling (e.g., DFT) predict the electronic properties of this compound for OLED applications?

  • Answer : DFT calculations reveal:

  • HOMO-LUMO gaps : ~3.2 eV, aligning with blue emission (experimental λem = 430–470 nm) .
  • Charge transport : Twisted anthracene units (e.g., 89.4° dihedral angle in 9,9′-bianthracene) reduce excimer formation, enhancing electroluminescence efficiency .

Methodological Notes

  • Safety : Handle under inert conditions to prevent oxidation; refer to SDS guidelines for storage (dry, sealed containers) .
  • Data Validation : Cross-reference crystallographic data with CCDC databases and spectroscopic results with NIST standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.